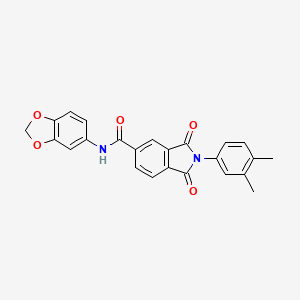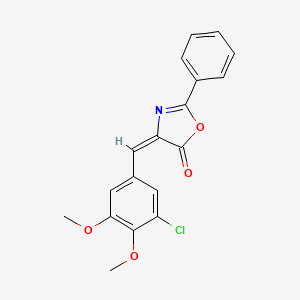![molecular formula C11H23N3O3S B6098447 1-[(dimethylamino)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B6098447.png)
1-[(dimethylamino)sulfonyl]-N-propyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Dimethylamino)sulfonyl]-N-propyl-3-piperidinecarboxamide, commonly known as DMP785, is a small molecule drug that has been extensively studied in the field of neuroscience. It is a potent and selective positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system.
Mecanismo De Acción
DMP785 acts as a positive allosteric modulator of the α7nAChR, which is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. By binding to a site on the receptor that is distinct from the acetylcholine binding site, DMP785 enhances the activity of the receptor, leading to increased ion flux and neurotransmitter release.
Biochemical and Physiological Effects:
DMP785 has been shown to enhance synaptic plasticity and improve cognitive function in preclinical studies. It also has neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. However, the exact biochemical and physiological effects of DMP785 are still being studied, and further research is needed to fully understand its mechanisms of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMP785 is its high selectivity for the α7nAChR, which reduces the risk of off-target effects and improves the specificity of experiments. However, its potency and efficacy can vary depending on the experimental conditions, and its effects may be influenced by factors such as the age and sex of the animals used in the study.
Direcciones Futuras
There are several potential future directions for research on DMP785. One area of interest is the development of more potent and selective positive allosteric modulators of the α7nAChR, which could have enhanced therapeutic potential for neurological disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of DMP785 on synaptic plasticity and cognitive function, which could lead to the development of new treatments for cognitive impairment. Finally, the safety and efficacy of DMP785 in clinical trials will need to be further evaluated before it can be considered as a potential therapeutic agent for neurological disorders.
Métodos De Síntesis
DMP785 can be synthesized using a multi-step process that involves the reaction of piperidine with various reagents to form the desired compound. The exact synthesis method is proprietary information of the manufacturer and is not publicly available.
Aplicaciones Científicas De Investigación
DMP785 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and cognitive impairment. It has been shown to enhance cognitive function and memory in preclinical studies, making it a promising drug candidate for the treatment of cognitive deficits associated with these disorders.
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-propylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3S/c1-4-7-12-11(15)10-6-5-8-14(9-10)18(16,17)13(2)3/h10H,4-9H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGDPLFFYVEBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN(C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-6-(3-methoxy-1-piperidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6098365.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6098374.png)
![4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6098379.png)
![2-methyl-3-(1-naphthyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6098381.png)
![1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B6098389.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B6098395.png)
![2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B6098402.png)

![2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6098421.png)

![2-{1-(2-fluorobenzyl)-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6098433.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6098439.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6098440.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6098456.png)